(2,4-Dinitrophenyl) disulfide

Vue d'ensemble

Description

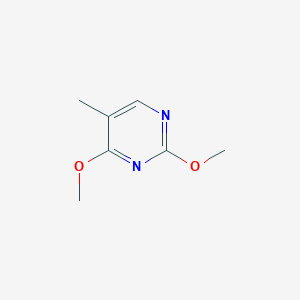

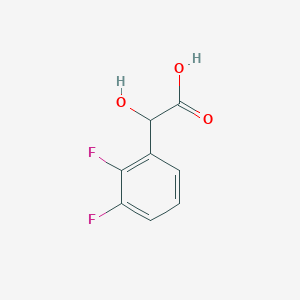

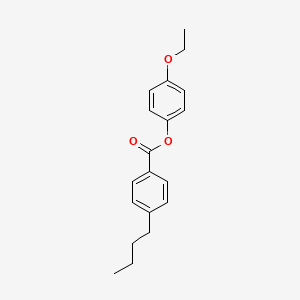

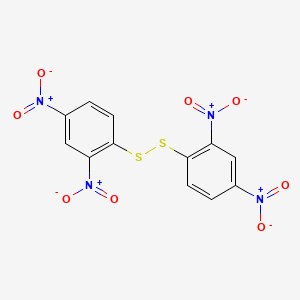

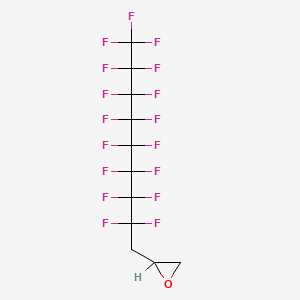

Bis(2,4-dinitrophenyl) disulfide, also known as (2,4-Dinitrophenyl) disulfide, is a compound with the molecular weight of 398.33 and the molecular formula C12H6N4O8S2 . It is used for laboratory research purposes .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a method for producing arylsulfonates involves the nucleophilic substitution reaction of alcohols and sulfonyl halides . Another study reported the synthesis of a new ligand, potassium 2-(2,4-dinitrophenyl) hydrazine-1-carbodithioate, which was synthesized by the reaction of one equivalent of carbon disulfide and 2, 4-dinitrophenylhydrazine in ethanol for 4 hours in the presence of an alkali base .

Molecular Structure Analysis

The molecular structure of (2,4-Dinitrophenyl) disulfide is characterized by the presence of two 2,4-dinitrophenyl groups linked by a disulfide bond . The structure of related compounds has been studied using techniques such as Fourier transform infrared spectroscopy, nuclear magnetic resonance, and elemental analysis .

Chemical Reactions Analysis

The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (Brady’s reagent) is a well-known example of an addition-elimination reaction . This reaction is used as a test for the carbon-oxygen double bond in aldehydes and ketones .

Applications De Recherche Scientifique

1. Reactivity with Transition Metals

A study by Lam and Senoff (1973) explored the reactivity of 2,4-dinitrophenyl disulfide with transition metals, specifically trans-[IrX(CO)(PPh3)2]. They found that this compound can react to form complexes, providing insights into the sulfur-sulfur bond cleavage in organic chemistry and organometallic reactions (Lam & Senoff, 1973).

2. Protein Thiol Labeling

Drewes and Faulstich (1990) demonstrated the application of 2,4-dinitrophenyl cysteinyl disulfide in biochemistry for the selective radioactive labeling of protein thiols. This method allows for the spectrophotometric monitoring of labeling reactions, enhancing the understanding of protein interactions and functions (Drewes & Faulstich, 1990).

3. Structural Analysis

Korp, Bernal, and Martin (1981) investigated the crystal and solution structure of 2,4-dinitrophenyl phenylsulfide, which shares characteristics with disulfides. Their study using X-ray crystallography and NMR provided detailed structural information, crucial for understanding molecular behavior in various scientific applications (Korp, Bernal, & Martin, 1981).

4. Sulfhydryl Group Studies

Ellman (1959) synthesized a water-soluble aromatic disulfide for determining sulfhydryl groups in biological materials, highlighting the utility of disulfide compounds in biochemical analyses (Ellman, 1959).

5. Tetrahedrane Chemistry

Ochiai et al. (2011) conducted research on sulfur-substituted tetrahedranes, using bis(2,4-dinitrophenyl) disulfide for synthesis. This study is significant for understanding the interactions and properties of these complex chemical structures (Ochiai, Nakamoto, Inagaki, & Sekiguchi, 2011).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is chemically related to 2,4-dinitrophenol, which is known to uncouple oxidative phosphorylation .

Mode of Action

Given its chemical relation to 2,4-dinitrophenol, it may also act as an uncoupler of oxidative phosphorylation . This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation .

Biochemical Pathways

Based on its potential uncoupling effect, it could impact the electron transport chain in mitochondria, leading to changes in cellular energy metabolism .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

If it acts similarly to 2,4-dinitrophenol, it could lead to a decrease in atp production and an increase in heat generation at the cellular level .

Propriétés

IUPAC Name |

1-[(2,4-dinitrophenyl)disulfanyl]-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4O8S2/c17-13(18)7-1-3-11(9(5-7)15(21)22)25-26-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSBDDXXXSWEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062266 | |

| Record name | Disulfide, bis(2,4-dinitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dinitrophenyl) disulfide | |

CAS RN |

2217-55-2 | |

| Record name | Bis(2,4-dinitrophenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disulfide, bis(2,4-dinitrophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dinitrophenyl) disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, bis(2,4-dinitrophenyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, bis(2,4-dinitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (2,4-dinitrophenyl) disulfide interact with proteins?

A1: (2,4-Dinitrophenyl) disulfide primarily interacts with proteins by reacting with sulfhydryl groups (also known as thiol groups, -SH). This reaction is a thiol-disulfide exchange. [] This modification can alter the protein's structure and function. For example, modification of specific sulfhydryl groups in soybean beta-amylase with (2,4-dinitrophenyl) disulfide led to a decrease in enzymatic activity. [] Similarly, in human ceruloplasmin, reaction with (2,4-dinitrophenyl) disulfide led to a loss of oxidase activity. []

Q2: Are there any spectroscopic data available for (2,4-dinitrophenyl) disulfide derivatives?

A2: Yes, in a study focusing on sulfur-substituted tetrahedranes, (2,4-dinitrophenyl) disulfide was used to synthesize a novel tetrahedrane derivative. This derivative, along with others, was characterized using NMR spectroscopy and X-ray crystallography. The study also explored the UV-vis absorption spectra, revealing interesting interactions between the tetrahedrane core and the sulfur atom's lone-pair electrons. []

Q3: What is the role of (2,4-dinitrophenyl) disulfide in studying protein structure?

A3: (2,4-dinitrophenyl) disulfide can be used as a chemical probe to study protein structure. By observing how it interacts with specific sulfhydryl groups, researchers can gain insights into the protein's active site and the role of those sulfhydryl groups in its function. For example, research on soybean beta-amylase showed that modifying a specific sulfhydryl group (SH2) with (2,4-dinitrophenyl) disulfide affected the enzyme's interaction with glucose, suggesting that SH2 is located near the glucose binding site. []

Q4: Are there any alternatives to (2,4-dinitrophenyl) disulfide for modifying sulfhydryl groups in proteins?

A4: Yes, several other reagents can modify sulfhydryl groups in proteins. The study on soybean beta-amylase compared the effects of (2,4-dinitrophenyl) disulfide with other modifying agents like methyl methanethiosulfonate (MMTS), cyanide, and iodoacetamide. [] Each reagent resulted in different levels of enzymatic activity loss, highlighting the importance of choosing the appropriate reagent based on the specific research goal.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1582735.png)